molecular formula C28H21NO4 B1334023 Fmoc-3-amino-4'-carboxybiphenyl CAS No. 215248-47-8

Fmoc-3-amino-4'-carboxybiphenyl

Cat. No. B1334023
CAS RN: 215248-47-8
M. Wt: 435.5 g/mol
InChI Key: BRWVHUOSIVZTIW-UHFFFAOYSA-N
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Description

“Fmoc-3-amino-4’-carboxybiphenyl” is an Fmoc protected alanine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques .


Synthesis Analysis

The synthesis of “Fmoc-3-amino-4’-carboxybiphenyl” involves the coupling of free diaminobenzoic acid and Fmoc-amino acid to yield the pure product, with yields ranging from 40-94% . This process does not require any purification steps apart from precipitation .


Molecular Structure Analysis

The molecular formula of “Fmoc-3-amino-4’-carboxybiphenyl” is C28H21NO4 . Its InChI code is 1S/C28H21NO4/c30-27(31)19-14-12-18(13-15-19)20-6-5-7-21(16-20)29-28(32)33-17-26-24-10-3-1-8-22(24)23-9-2-4-11-25(23)26/h1-16,26H,17H2,(H,29,32)(H,30,31) .


Physical And Chemical Properties Analysis

“Fmoc-3-amino-4’-carboxybiphenyl” has a molecular weight of 435.48 g/mol . It has a complexity of 665 and a topological polar surface area of 75.6 Ų . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Proteomics Research

“Fmoc-3-amino-4’-carboxybiphenyl” is a biochemical used in proteomics research . It plays a crucial role in the study of proteins, particularly in the identification and quantification of proteins, understanding their functions, and interactions. This compound is essential for synthesizing peptides that can be used as probes to detect the presence and concentration of proteins in complex biological samples.

Solid Phase Peptide Synthesis (SPPS)

This compound is integral to SPPS , a method for chemical synthesis of peptides . SPPS allows for the rapid assembly of a peptide chain through successive reactions of amino acid derivatives on a solid support. “Fmoc-3-amino-4’-carboxybiphenyl” is used to introduce carboxylic acid functionality into the peptide chain, which is pivotal for the synthesis of peptides with specific biological activities.

Development of Epitope-specific Antibodies

In immunology, “Fmoc-3-amino-4’-carboxybiphenyl” is used to synthesize peptides that mimic specific parts of an antigen . These peptides can then be used to generate antibodies that recognize these epitopes, which is valuable for developing targeted therapies and diagnostic tools.

Cell Signaling Studies

Peptides synthesized using “Fmoc-3-amino-4’-carboxybiphenyl” can be employed to study cell signaling pathways . By mimicking or inhibiting the action of natural peptides involved in signaling, researchers can dissect the pathways and understand the role of each component in cellular communication.

Biomarkers for Diseases

Synthetic peptides made with “Fmoc-3-amino-4’-carboxybiphenyl” can serve as biomarkers for various diseases . These peptides can be designed to have high affinity for disease-specific proteins or enzymes, allowing for the early detection and monitoring of disease progression.

Materials Science

The self-assembling properties of peptides are of great interest in materials science . “Fmoc-3-amino-4’-carboxybiphenyl” can be used to create peptides that self-assemble into nanostructures, which have potential applications in nanotechnology and the development of new materials with unique properties.

Mechanism of Action

Target of Action

Fmoc-3-amino-4’-carboxybiphenyl is primarily used in the field of proteomics research . Its main targets are amino acids in peptide chains . The compound plays a crucial role in the protection of these amino acids during peptide synthesis .

Mode of Action

The compound operates by protecting the amino group of amino acids during peptide synthesis . This is achieved through the introduction of the Fmoc group by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The primary biochemical pathway involved is peptide synthesis . The Fmoc group allows for the efficient synthesis of peptides, including ones of significant size and complexity . This makes it a valuable resource for research in the post-genomic world .

Result of Action

The result of the action of Fmoc-3-amino-4’-carboxybiphenyl is the successful synthesis of peptides with protected amino groups . This allows for the creation of complex peptides without unwanted side reactions .

Action Environment

The action of Fmoc-3-amino-4’-carboxybiphenyl is influenced by various environmental factors. For instance, the compound is stable when stored at 0-8°C . Additionally, the efficiency of the Fmoc group’s removal can be influenced by the concentration of the base used, with a 20% solution of piperidine in N,N-dimethylformamide (DMF) typically used .

properties

IUPAC Name

4-[3-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21NO4/c30-27(31)19-14-12-18(13-15-19)20-6-5-7-21(16-20)29-28(32)33-17-26-24-10-3-1-8-22(24)23-9-2-4-11-25(23)26/h1-16,26H,17H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWVHUOSIVZTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)C5=CC=C(C=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373306
Record name Fmoc-3-amino-4'-carboxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

215248-47-8
Record name Fmoc-3-amino-4'-carboxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 3′-aminobiphenyl-4-carboxylic acid (Preparation B, Step 3) (1.07 g, 5 mmol) and Na2CO3 (1.33 g, 12.5 mmol ) in H2O-dioxane (2:1, 45 mL), and cool the solution to ˜3° C. Add Fmoc-Cl (1.3 g) in dioxane (10 ml); stir at ice bath temperature for 3 hours, allow to warm to room temperature and stir for another 4 hours. Pour into ice water and acidify with aqueous HCl. Extract with EtOAc. Dry extracts over MgSO4, and strip solvent in vacuo. Recrystallize residue from CH3CN to give the title compound. HPLC Retention Time, 22.6 minutes (condition (b)).
Quantity
1.07 g
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reactant
Reaction Step One
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1.33 g
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reactant
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45 mL
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solvent
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1.3 g
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reactant
Reaction Step Two
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
Quantity
10 mL
Type
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Reaction Step Five

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